(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine
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Overview
Description
(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine is an organic compound that features a fluorenyl group attached to an ethylidene moiety, which is further connected to a hydroxylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine typically involves the condensation of 9H-fluoren-2-carbaldehyde with hydroxylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and pH, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include the use of larger reaction vessels, continuous flow reactors, and automated systems to control reaction parameters and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various fluorenyl-substituted compounds.
Scientific Research Applications
(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s structural properties make it useful in studying biological processes and interactions at the molecular level.
Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of (E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: A compound with a similar fluorenyl group but different functional groups.
Fluorenone derivatives: Compounds that contain the fluorenone moiety and exhibit different chemical properties.
Uniqueness
(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research.
Properties
Molecular Formula |
C15H13NO |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
(NZ)-N-[1-(9H-fluoren-2-yl)ethylidene]hydroxylamine |
InChI |
InChI=1S/C15H13NO/c1-10(16-17)11-6-7-15-13(8-11)9-12-4-2-3-5-14(12)15/h2-8,17H,9H2,1H3/b16-10- |
InChI Key |
APZPUDOAVIELNU-YBEGLDIGSA-N |
Isomeric SMILES |
C/C(=N/O)/C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Canonical SMILES |
CC(=NO)C1=CC2=C(C=C1)C3=CC=CC=C3C2 |
Origin of Product |
United States |
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